Fusidic acid sodium is a sodium salt derivative of fusidic acid, a steroidal antibiotic originally derived from the fungus Fusidium coccineum. This compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, and has been utilized in clinical settings since its introduction in 1962. Fusidic acid sodium is primarily used in the treatment of skin infections and other bacterial diseases.
Fusidic acid is produced naturally by the fungus Fusidium coccineum and can also be synthesized chemically. The sodium salt form enhances its solubility and bioavailability, making it more effective for therapeutic applications.
Fusidic acid sodium is classified as a steroidal antibiotic. It belongs to the class of compounds known as fusidane antibiotics, which are characterized by their steroid-like structure and unique mechanism of action.
The synthesis of fusidic acid sodium typically involves the neutralization of fusidic acid with sodium hydroxide or sodium salts. One notable method includes reacting fusidic acid with sodium 2-ethyl hexanoate in a solvent system, which yields high purity and high yield of the sodium salt .
The molecular formula of fusidic acid sodium is , with a molecular weight of approximately 538.70 g/mol. The structure features a steroid nucleus with various functional groups that contribute to its biological activity.
The compound's structural representation reveals several key features:
Fusidic acid sodium participates in various chemical reactions, primarily involving its acidic functional groups. It can undergo hydrolysis under certain conditions, releasing fusidic acid and sodium ions.
The stability of fusidic acid sodium in solution can be affected by pH and temperature, which may influence its efficacy as an antibiotic. Additionally, the compound's reactivity with other biological molecules can lead to complex formation, affecting its pharmacodynamics.
Fusidic acid sodium exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to elongation factor G (EF-G) in bacterial ribosomes, preventing the translocation step during protein synthesis. This action effectively halts bacterial growth and replication.
Research indicates that fusidic acid requires a specific conformation of EF-G for effective binding, suggesting that its mechanism is highly selective . The minimum inhibitory concentration (MIC) for Staphylococcus aureus strains typically ranges between 10-200 μM .
Fusidic acid sodium is primarily used in clinical settings for treating skin infections caused by susceptible bacteria, particularly those resistant to other antibiotics. Its applications extend to:
In addition to its antibacterial properties, studies have indicated potential antidiabetic effects in animal models, suggesting broader therapeutic applications .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3